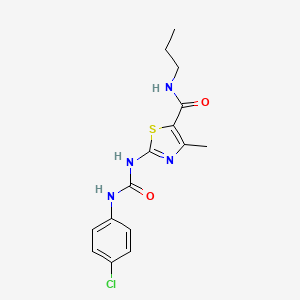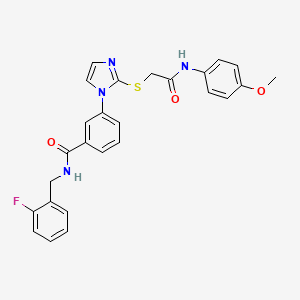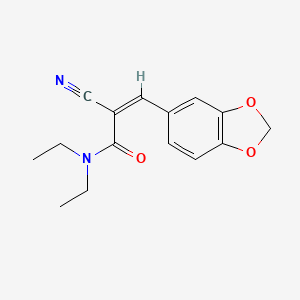![molecular formula C9H12ClNO2S B2652019 N-[1-(2-chlorophenyl)ethyl]methanesulfonamide CAS No. 1343693-30-0](/img/structure/B2652019.png)
N-[1-(2-chlorophenyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[1-(2-chlorophenyl)ethyl]methanesulfonamide” is a chemical compound with the CAS Number: 1343693-30-0 . It has a molecular weight of 233.72 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12ClNO2S/c1-7(11-14(2,12)13)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 233.72 .科学的研究の応用
Synthesis and Characterization in Materials Science
One significant application involves the synthesis and characterization of compounds and materials. For example, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to afford three-dimensional self-assemblies, demonstrating the role of sulfonate ligands in constructing supramolecular assemblies. This process highlights the potential of N-[1-(2-chlorophenyl)ethyl]methanesulfonamide derivatives in materials science for creating novel structures with specific properties (Shankar et al., 2011).
Chemoselective N-Acylation Agents
In organic synthesis, derivatives of this compound have been developed as chemoselective N-acylation reagents. These compounds exhibit good chemoselectivity, serving as valuable tools in the synthesis of complex organic molecules (Kondo et al., 2000).
Structural Analysis
Structural analysis of derivatives similar to this compound offers insights into their conformation and potential biological activity. For instance, studies on N-(2,3-dichlorophenyl)methanesulfonamide have explored its conformational dynamics and hydrogen bonding, contributing to a deeper understanding of its interaction mechanisms (Gowda et al., 2007).
Catalytic Applications
Research into catalytic applications has shown that derivatives of this compound can facilitate various chemical reactions. For instance, the development of catalytic systems using sulfonamide derivatives for the efficient transfer hydrogenation of ketones highlights their importance in improving reaction conditions and outcomes (Ruff et al., 2016).
Greenhouse Gas Detection
In environmental science, derivatives have been utilized in the development of sensors for detecting greenhouse gases, such as methane. Novel sensors based on sulfonamide derivatives demonstrate excellent sensitivity and selectivity, making them promising tools for environmental monitoring (Khasim et al., 2021).
特性
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-7(11-14(2,12)13)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJIOKFBRSKMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2651937.png)

![3-benzyl-2-((4-isopropylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2651942.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2651943.png)
![2,2-Difluorospiro[2.2]pentane-5-carboxylic acid](/img/structure/B2651945.png)

![6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2651949.png)
![3-{[2-(Dimethylamino)ethyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2651951.png)


![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2651956.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2651958.png)
![Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate](/img/structure/B2651959.png)